molecular formula C17H23N3O3S2 B320366 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide

Cat. No.: B320366
M. Wt: 381.5 g/mol
InChI Key: GXJCPRDTAVMBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide is a complex organic compound with a molecular formula of C17H23N3O3S2 This compound is known for its unique chemical structure, which includes a cyclohexylsulfamoyl group, a phenyl ring, and a cyclopropanecarboxamide moiety

Preparation Methods

The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminophenylsulfonamide with cyclohexyl isocyanate to form the cyclohexylsulfamoyl derivative. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide can be compared with similar compounds, such as:

    N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-fluorobenzamide: This compound has a similar structure but includes a fluorine atom on the phenyl ring, which may alter its chemical and biological properties.

    N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-3-nitrobenzamide:

    N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-biphenylcarboxamide: This compound features a biphenyl moiety, which may enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H23N3O3S2/c21-16(12-6-7-12)19-17(24)18-13-8-10-15(11-9-13)25(22,23)20-14-4-2-1-3-5-14/h8-12,14,20H,1-7H2,(H2,18,19,21,24)

InChI Key

GXJCPRDTAVMBJG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3

Origin of Product

United States

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